5-Carboxy-2-fluorophenylboronic acid
Description
Significance of Arylboronic Acids in Modern Organic Synthesis and Catalysis Research
Arylboronic acids are most renowned for their pivotal role in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. chemimpex.commdpi.com This reaction, which was recognized with the Nobel Prize in Chemistry in 2010, has become a cornerstone of modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and commercial availability of a vast array of boronic acid derivatives. nih.gov Beyond this, arylboronic acids are utilized in a variety of other transformations, including C-N and C-O cross-coupling reactions (Chan-Lam coupling), and as catalysts in their own right for reactions such as amide bond formation and Friedel-Crafts alkylations. nih.gov Their stability, generally low toxicity, and ease of handling contribute to their widespread use in academic and industrial research. nih.gov
The Role of Halogenated and Carboxyl-Functionalized Arylboronic Acids in Advanced Chemical Research
The introduction of halogen and carboxyl functional groups onto the arylboronic acid scaffold significantly modulates the compound's reactivity and properties, opening up new avenues for research and application.
The presence of a fluorine atom, as in 5-Carboxy-2-fluorophenylboronic acid, imparts unique electronic properties. Fluorine is a highly electronegative atom, and its presence on the aromatic ring can influence the Lewis acidity of the boronic acid moiety. This increased acidity can be crucial for enhancing reactivity in certain catalytic processes and for tuning the binding affinity of the boronic acid to diols, a property exploited in the development of sensors and biomedical applications. nsf.gov
Specific Research Focus on this compound within Contemporary Chemical Science
The specific combination of a fluorine atom at the 2-position and a carboxyl group at the 5-position of the phenylboronic acid core makes this compound a compound of particular interest in several areas of chemical research. Its primary role is as a versatile building block in the synthesis of more complex molecules. cymitquimica.comchemdad.com
In medicinal chemistry, this compound serves as an intermediate in the development of new therapeutic agents. The presence of both the boronic acid and carboxylic acid moieties allows for its incorporation into larger structures designed to interact with specific biological targets, such as enzymes. chemimpex.com
In materials science, this compound is used in the functionalization of nanoparticles. nsf.govmdpi.com The boronic acid can bind to diol-containing surfaces, while the carboxylic acid provides a point of attachment for other molecules, enabling the creation of tailored nanomaterials for applications in drug delivery and diagnostics. nsf.govmdpi.com
Overview of Research Methodologies and Theoretical Frameworks Applied to this Compound
The study of this compound and related compounds employs a combination of experimental and theoretical methods to elucidate their structure, properties, and reactivity.
Experimental Methodologies:
Synthesis: The preparation of this compound typically involves multi-step synthetic sequences, often starting from a commercially available substituted bromobenzene.
Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹B, ¹⁹F NMR) are crucial for confirming the structure and purity of the synthesized compound. mdpi.com Infrared (IR) spectroscopy is used to identify the presence of the characteristic functional groups.
Crystallographic Analysis: Single-crystal X-ray diffraction can be used to determine the precise three-dimensional arrangement of atoms in the solid state, providing valuable insights into intermolecular interactions like hydrogen bonding.
Theoretical and Computational Frameworks:
Density Functional Theory (DFT): DFT calculations are a powerful tool for investigating the electronic structure, geometry, and reactivity of molecules like this compound. researchgate.netrjb.ro These calculations can predict properties such as the distribution of electron density, the energies of molecular orbitals, and the stability of different conformations.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis: The energies and shapes of the HOMO and LUMO, often calculated using DFT, provide insights into the molecule's chemical reactivity and its ability to participate in electronic transitions. researchgate.netrjb.ro
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge transfer interactions within the molecule, helping to understand the nature of bonding and the influence of substituents on the electronic properties of the boronic acid and carboxylic acid groups. researchgate.netrjb.ro
These combined experimental and theoretical approaches provide a comprehensive understanding of the chemical nature of this compound and guide its application in various fields of scientific research.
Chemical Compound Data
| Property | Value | Source(s) |
| Compound Name | This compound | cymitquimica.com |
| CAS Number | 874219-59-7 | cymitquimica.com |
| Molecular Formula | C₇H₆BFO₄ | cymitquimica.com |
| Molecular Weight | 183.93 g/mol | cymitquimica.com |
| Appearance | White to almost white powder or crystal | cymitquimica.com |
| Melting Point | 224-226 °C | chemdad.commatrixscientific.com |
| Synonyms | 3-Borono-4-fluorobenzoic acid, 2-Fluoro-5-carboxybenzeneboronic acid | cymitquimica.com |
Structure
2D Structure
Properties
IUPAC Name |
3-borono-4-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BFO4/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,12-13H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZPFWJYAFZZHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)O)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619072 | |
| Record name | 3-Borono-4-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874219-59-7 | |
| Record name | 3-Borono-4-fluorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874219-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Borono-4-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Carboxy-2-fluorophenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis and Derivatization Strategies for 5 Carboxy 2 Fluorophenylboronic Acid
Methodologies for the Chemical Synthesis of 5-Carboxy-2-fluorophenylboronic Acid Precursors
The synthesis of this compound invariably begins with the preparation of appropriately substituted precursors. A common strategy involves the synthesis of halogenated fluorobenzoic acids, which can then be converted to the desired boronic acid.
One key precursor is 4-Bromo-3-fluorobenzoic acid . A prevalent synthetic route to this compound starts from 4-bromo-3-fluorotoluene, which is oxidized using a strong oxidizing agent like potassium permanganate. psu.edu The reaction is typically carried out under reflux conditions. After the oxidation is complete, the reaction mixture is filtered to remove manganese dioxide, and the filtrate is acidified to precipitate the 4-bromo-3-fluorobenzoic acid. psu.edu
Another important precursor is 3-Bromo-4-fluorobenzoic acid . An industrial synthesis for this compound involves the Friedel-Crafts acylation of fluorobenzene (B45895) with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting acetophenone (B1666503) is then brominated, followed by a haloform reaction using hypochlorite (B82951) solution to yield 3-bromo-4-fluorobenzoic acid. sigmaaldrich.com
The synthesis of 2-bromo-5-fluorobenzotrifluoride represents another pathway towards precursors. One method involves a three-step sequence starting from m-fluorobenzotrifluoride. This is first nitrated, then the nitro group is reduced to an amine, and finally, a Sandmeyer-type reaction (diazotization followed by bromination) is employed to introduce the bromine atom. google.com
These precursor synthesis strategies are summarized in the table below.
| Precursor | Starting Material | Key Reagents | Reaction Type | Reference |
| 4-Bromo-3-fluorobenzoic acid | 4-Bromo-3-fluorotoluene | Potassium permanganate | Oxidation | psu.edu |
| 3-Bromo-4-fluorobenzoic acid | Fluorobenzene | Acetyl chloride, AlCl₃, Bromine, Hypochlorite | Friedel-Crafts Acylation, Bromination, Haloform Reaction | sigmaaldrich.com |
| 2-Bromo-5-fluorobenzotrifluoride | m-Fluorobenzotrifluoride | Nitric acid, Sulfuric acid, Raney nickel, NaNO₂, CuBr | Nitration, Reduction, Sandmeyer Reaction | google.com |
Advanced Synthetic Routes for the Direct Preparation of this compound
The direct synthesis of this compound often involves the introduction of the boronic acid moiety onto a pre-functionalized aromatic ring. A prominent method is the lithiation-borylation of a suitable precursor.
This process typically starts with a halogenated benzoic acid derivative, such as 3-bromo-4-fluorobenzoic acid. The precursor is subjected to a halogen-metal exchange reaction at low temperatures using a strong organolithium base, like n-butyllithium or sec-butyllithium, in an ethereal solvent such as tetrahydrofuran (B95107) (THF). The resulting aryllithium species is then quenched with a trialkyl borate (B1201080), typically trimethyl borate or triisopropyl borate, to form a boronate ester. acs.org Subsequent acidic hydrolysis yields the desired this compound. acs.org The low temperatures are crucial to prevent side reactions and decomposition of the organolithium intermediate.
Another powerful technique is the Miyaura borylation , which involves a palladium-catalyzed cross-coupling reaction between a halo-aromatic compound and a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). While widely applicable, this method often requires the protection of the carboxylic acid group to prevent interference with the catalytic cycle.
Derivatization Pathways and Functionalization of the Boronic Acid Moiety
The trifunctional nature of this compound offers multiple avenues for derivatization, enabling the synthesis of a diverse range of complex molecules.
Esterification Reactions for Boronic Acid Protection and Activation
The boronic acid group is often protected to prevent unwanted side reactions during subsequent transformations. A common method is the formation of a pinacol (B44631) ester . This is typically achieved by reacting the boronic acid with pinacol in a suitable solvent, often with removal of water to drive the equilibrium towards the ester. The resulting this compound pinacol ester is more stable and can be used in various coupling reactions.
Modifications of the Carboxylic Acid Functionality
The carboxylic acid group provides a handle for a variety of transformations, most notably the formation of amides. Standard amide coupling protocols can be employed, involving the activation of the carboxylic acid with reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), followed by the addition of a primary or secondary amine. researchgate.net This allows for the introduction of a wide range of substituents.
The carboxylic acid can also be reduced to an alcohol or converted to other functional groups using standard organic transformations, further expanding the synthetic utility of the core scaffold.
Diversification through Aromatic Ring Substitution
The boronic acid moiety is a versatile functional group for carbon-carbon bond formation, primarily through the Suzuki-Miyaura cross-coupling reaction . researchgate.net This palladium-catalyzed reaction allows for the coupling of the this compound (or its ester derivative) with a variety of aryl or vinyl halides and triflates. This reaction is a powerful tool for constructing biaryl structures, which are common motifs in pharmaceuticals and functional materials. chemimpex.com
Furthermore, electrophilic aromatic substitution reactions can potentially be used to introduce additional substituents onto the aromatic ring, although the directing effects of the existing fluorine, carboxyl, and boronic acid groups must be carefully considered. Halogenation, for instance, can introduce another reactive handle for further functionalization.
Synthetic Challenges and Optimization Strategies in Contemporary Research
The synthesis of this compound and its derivatives is not without its challenges. The ortho-lithiation of fluorobenzoic acids can be complex due to the competing directing effects of the fluorine and carboxylic acid groups. semanticscholar.orgrsc.org The regioselectivity of the lithiation is highly dependent on the reaction conditions, including the choice of base, solvent, and temperature. Optimization of these parameters is crucial to achieve high yields of the desired isomer.
Reactivity and Mechanistic Investigations of 5 Carboxy 2 Fluorophenylboronic Acid
Electronic and Steric Influence of Fluorine and Carboxyl Groups on Boron Reactivity
The reactivity of the boronic acid moiety in 5-carboxy-2-fluorophenylboronic acid is significantly modulated by the electronic and steric effects of the attached fluorine and carboxyl groups.
Electronic Effects: Both the fluorine atom at the ortho-position and the carboxyl group at the meta-position are electron-withdrawing groups. This inductive withdrawal of electron density from the aromatic ring makes the boron atom more electron-deficient and thus increases its Lewis acidity. nih.gov Boronic acids are generally considered Lewis acids due to the empty p-orbital on the boron atom. mdpi.com The introduction of electron-withdrawing substituents enhances this acidity. nih.govmdpi.com For instance, the pKa of unsubstituted phenylboronic acid is approximately 8.86, whereas the pKa values for various fluorinated phenylboronic acids range from 6.17 to 8.77, indicating a significant increase in acidity. nih.gov The presence of a strongly electron-withdrawing trifluoromethyl group has also been shown to cause a considerable rise in the acidity of phenylboronic acids. mdpi.comnih.gov This enhanced Lewis acidity is crucial for the compound's ability to interact with Lewis bases and participate in catalytic cycles. nih.gov
Comparative Acidity of Phenylboronic Acids
| Compound | pKa | Key Substituent Effect |
|---|---|---|
| Phenylboronic Acid | 8.86 nih.gov | Baseline |
| 4-Fluorophenylboronic Acid | 8.77 nih.gov | Weakest inductive effect among fluoro isomers nih.gov |
| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17 nih.gov | Strong cumulative inductive effect |
Steric Effects: The fluorine atom is located at the ortho-position relative to the boronic acid group. While fluorine has a relatively small van der Waals radius (1.47 Å), its placement adjacent to the reactive center can exert steric hindrance, potentially influencing the approach of reactants to the boron atom. researchgate.net In some contexts, such as the high catalytic activity of ortho-iodophenylboronic acid in amidation reactions, steric effects, in addition to electronic orbital interactions, are considered to play a key role. rsc.org This steric crowding can affect reaction kinetics and the conformational preference of the molecule. For instance, in ortho-fluorophenylboronic acids, weak intramolecular hydrogen bonds between the boronic acid's hydroxyl group and the fluorine (B-O-H···F) can form, influencing the crystal structure. nih.gov
Complexation Chemistry of the Boronic Acid Moiety with Lewis Bases
A fundamental characteristic of boronic acids is their ability to form stable complexes with Lewis bases. libretexts.orglibretexts.org The boron atom in this compound acts as an electron acceptor (Lewis acid), readily interacting with electron-pair donors (Lewis bases) such as amines, hydroxides, and diols. mdpi.comlibretexts.org
This interaction leads to a change in the hybridization of the boron atom from trigonal planar (sp²) to tetrahedral (sp³), forming a boronate anion. mdpi.comacs.org The enhanced Lewis acidity of this compound, due to its electron-withdrawing substituents, facilitates this complexation. nih.gov The formation of such Lewis acid-base complexes is a critical step in many of its applications, including sensing and catalysis. libretexts.orglibretexts.org
For example, the interaction with diols to form cyclic boronate esters is a well-known reaction. acs.org The stability of these complexes is pH-dependent. The presence of electron-withdrawing groups can lower the pKa of the boronic acid, allowing for stable complex formation at lower pH values. acs.org For example, a 3-pyridinylboronic acid-functionalized material could bind diols at a pH as low as 4.5. acs.org Fluoride (B91410) ions can also complex with boronic acids, a property that has been used to protect the boronic acid group from decomposition during certain copper(I)-mediated reactions. rsc.orgnih.gov
Reaction Kinetics and Selectivity Studies in Boronic Acid Transformations
The kinetics and selectivity of reactions involving this compound are a direct consequence of the electronic and steric factors discussed previously, as well as the presence of the second acidic functional group, the carboxylic acid.
| Factor | Influence on Kinetics & Selectivity | Rationale |
| Enhanced Lewis Acidity | Can accelerate reactions where Lewis acid activation is rate-limiting. | The electron-deficient boron center more readily activates substrates. nih.gov |
| Carboxylic Acid Group | Can impede reactions like Suzuki coupling. | The carboxylate can coordinate to and deactivate the palladium catalyst. reddit.com |
| Formation of Boroxines | Can decrease the effective concentration of the active monomeric boronic acid, slowing the reaction. | Boronic acids can dehydrate to form cyclic trimers (boroxines), which are often less reactive or catalytically inactive. cymitquimica.comresearchgate.net |
| Ortho Fluorine | Can influence selectivity through steric hindrance. | The group's position can block certain approaches to the reactive center, favoring specific stereochemical or regiochemical outcomes. rsc.org |
In Suzuki-Miyaura cross-coupling reactions, the presence of a carboxylic acid on the boronic acid partner can be problematic, sometimes leading to reaction failure. reddit.com This is often attributed to the carboxylate, formed under the basic reaction conditions, coordinating to the palladium catalyst and hindering the catalytic cycle. reddit.com
Mechanistic Elucidation of Key Reaction Pathways Involving this compound
Understanding the reaction mechanisms involving this compound is key to optimizing its use in synthesis. Two prominent examples are boronic acid-catalyzed amidation and the Suzuki-Miyaura cross-coupling.
Mechanism of Amidation: Arylboronic acids can act as efficient catalysts for the direct amidation of carboxylic acids and amines. Theoretical and experimental studies suggest a common mechanism:
Intermediate Formation: The boronic acid reacts with the carboxylic acid to form an acyloxyboronic acid intermediate. This step is often thermodynamically unfavorable, and the removal of water is essential to drive the reaction forward. rsc.org
C-N Bond Formation: The amine then reacts with the acyloxyboronic acid intermediate. rsc.org
Rate-Determining Step: The rate-determining step is typically the cleavage of the C-O bond within a tetracoordinate acyl boronate intermediate, which then releases the amide product and regenerates the boronic acid catalyst. rsc.org
Mechanism of Suzuki-Miyaura Coupling: While the general mechanism of the Suzuki-Miyaura reaction is well-established, the use of this compound introduces a specific challenge.
Standard Catalytic Cycle: The reaction involves oxidative addition of an aryl halide to a Pd(0) catalyst, followed by transmetalation with a boronate species (formed from the boronic acid and a base), and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Complication by the Carboxyl Group: In the presence of the basic conditions required for the Suzuki reaction, the carboxylic acid group of this compound will be deprotonated to form a carboxylate. This carboxylate can act as a ligand for the palladium center. This coordination can potentially deactivate the catalyst or interfere with the formation of the active Pd(0) species, thus inhibiting or halting the catalytic cycle. reddit.com This represents a significant mechanistic side-pathway that competes with the desired productive pathway.
Catalytic Applications of 5 Carboxy 2 Fluorophenylboronic Acid and Its Derivatives
Boronic Acid Catalysis (BAC) Mechanisms
The catalytic activity of boronic acids, in general, stems from their unique Lewis acidic nature and their ability to form reversible covalent bonds with hydroxyl groups.
Electrophilic Activation of Carboxylic Acids and Alcohols
The primary mechanism for the activation of carboxylic acids by arylboronic acids involves the formation of a mixed anhydride. This process enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. For instance, in the presence of an amine, this activation facilitates the formation of an amide bond. While specific studies on 5-Carboxy-2-fluorophenylboronic acid are limited, the presence of the electron-withdrawing fluorine atom is expected to enhance the Lewis acidity of the boron center, potentially increasing its catalytic efficacy compared to unsubstituted phenylboronic acid.
Nucleophilic Activation of Diols and Saccharides
Arylboronic acids are well-known for their ability to form cyclic esters with diols and saccharides. This interaction can activate the diol, making it a better nucleophile for subsequent reactions. This property is particularly relevant in the context of carbohydrate chemistry.
Applications in Amide Condensation and Esterification Reactions
Catalysis in Cycloaddition and Conjugate Addition Reactions
Arylboronic acids have found application as catalysts in carbon-carbon bond-forming reactions, including cycloadditions and conjugate additions. These reactions often proceed through the activation of one of the reactants by the boronic acid. For example, Lewis acid catalysis is often required for Diels-Alder reactions involving less reactive dienes. mdpi.com Although there are no specific reports on the use of this compound in this context, its Lewis acidic nature suggests potential applicability.
Role as a Lewis Acid Catalyst in Organic Transformations
The Lewis acidity of boronic acids is a key determinant of their catalytic activity. sdu.dk The introduction of electron-withdrawing groups, such as fluorine, into the phenyl ring generally increases the Lewis acidity of the boronic acid. nih.gov This enhanced acidity can be beneficial for a range of organic transformations that are catalyzed by Lewis acids. The pKa of a boronic acid is often used as a measure of its Lewis acidity. mdpi.com Studies on various fluorinated phenylboronic acids have shown a correlation between the position and number of fluorine substituents and the acidity of the compound. nih.gov
Table 1: General Properties of this compound
| Property | Value | Reference |
| CAS Number | 874219-59-7 | tcichemicals.com |
| Molecular Formula | C7H6BFO4 | vsnchem.com |
| Molecular Weight | 183.93 | matrixscientific.com |
| Melting Point | 224-226 °C | matrixscientific.com |
Development of Heterogeneous and Supported Catalysts for Sustainable Processes
The development of heterogeneous catalysts is a key area of research aimed at improving the sustainability of chemical processes. Immobilizing homogeneous catalysts, such as arylboronic acids, on solid supports can facilitate catalyst recovery and reuse. While there are reports on the development of supported boronic acid catalysts for applications like amide condensation, specific examples utilizing this compound as the active component are not prevalent in the literature. researchgate.net The carboxylic acid functionality on this compound could, in principle, be used as a handle for grafting the molecule onto a solid support, paving the way for the creation of recyclable catalysts. Research into hybrid homogeneous/heterogeneous catalytic systems is also an active area of investigation. rsc.orgresearchgate.net
Applications in Advanced Organic Synthesis
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium complex. mdpi.com 5-Carboxy-2-fluorophenylboronic acid serves as a key coupling partner in these reactions for the synthesis of fluorinated biaryl derivatives, which are important motifs in pharmaceuticals and materials science. mdpi.comresearchgate.net The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields and selectivity.
Table 1: Example of Suzuki-Miyaura Reaction Conditions
| Parameter | Condition | Reference |
| Catalyst | Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄) | nih.gov |
| Base | Potassium phosphate (B84403) (K₃PO₄) | nih.gov |
| Solvent | 1,4-Dioxane/Water mixture | nih.gov |
| Temperature | 90°C | nih.gov |
The substitution pattern of this compound plays a critical role in determining the regioselectivity of the Suzuki-Miyaura reaction. The presence of the ortho-fluoro substituent can influence the orientation of the coupling, and the electronic properties of the substituents on both coupling partners guide the reaction's outcome. rsc.org In cases where multiple reactive sites are present on the coupling partner, such as in polyhalogenated heterocycles, the reaction can proceed with high regioselectivity, allowing for the controlled synthesis of specific isomers. nih.gov
Furthermore, the restricted rotation around the newly formed biaryl bond, a phenomenon known as atropisomerism, can be observed in the products derived from ortho-substituted boronic acids. nih.gov The steric hindrance imposed by the ortho-substituents can lead to the formation of stable, axially chiral biaryls, which are of significant interest in catalysis and materials science. nih.gov
The efficiency of Suzuki-Miyaura couplings involving this compound can be significantly enhanced through careful optimization of the catalytic system. The choice of ligand coordinated to the palladium center is paramount. nih.gov Dialkylbiarylphosphine ligands, for instance, have been shown to be highly effective in promoting these reactions. nih.gov Automated systems have been employed to rapidly screen various ligands, temperatures, and catalyst loadings to identify the optimal conditions for maximizing yield and turnover number. nih.gov For less reactive substrates, such as those that are electronically deactivated, specific combinations of catalysts, ligands, and additives, like the use of cesium fluoride (B91410) (CsF) with silver(I) oxide (Ag₂O), have been found to be essential for promoting the reaction. nih.gov
Table 2: Factors in Catalyst System Optimization
| Factor | Description | Reference |
| Ligand Selection | Different classes of phosphine (B1218219) ligands (e.g., trialkyl-, triaryl-, dialkylbiarylphosphines) show varying optimality depending on reaction conditions. | nih.gov |
| Temperature | Optimal temperatures can vary and are often found in the range of 85-110°C. | nih.gov |
| Catalyst Loading | Typically ranges from 0.5 to 2.5 mol%. | nih.gov |
| Additives | Bases like K₃PO₄ or CsF, and co-catalysts like Ag₂O can be crucial for efficiency. | nih.govnih.gov |
This compound is a key reagent for constructing complex biaryl systems, which are prevalent in biologically active molecules and functional materials. researchgate.net Its use in Suzuki-Miyaura reactions has enabled the synthesis of various fluorinated biphenyl (B1667301) derivatives. mdpi.com For example, it can be coupled with functionalized aromatic or heteroaromatic halides to produce elaborate molecular architectures. One notable application is in the synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives, which have shown potential as antithrombotic agents. nih.gov
Other Transition Metal-Catalyzed Cross-Coupling Reactions
While most prominently used in Suzuki-Miyaura couplings, boronic acids like this compound are also potential substrates in other important cross-coupling reactions.
Stille Coupling: This reaction pairs an organotin compound with an organohalide. While not a direct application of the boronic acid, the biaryl structures created via Suzuki coupling can be further functionalized in subsequent Stille reactions.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Boronic acids are not directly used, but the aryl halides they couple with can also be substrates for Sonogashira reactions.
Chan-Lam Coupling: This reaction forms a carbon-heteroatom bond, typically between a boronic acid and an amine or alcohol. This provides a pathway to aryl ethers and aryl amines.
Liebeskind-Srogl Coupling: This reaction involves the coupling of a thioester with a boronic acid, catalyzed by palladium with a copper(I) co-catalyst, to form ketones. wikipedia.org This reaction is notable for its mild conditions and tolerance of various functional groups. wikipedia.org
C-H Activation and Functionalization Mediated by Boronic Acid Derivatives
The functional groups present on this compound allow it to participate in C-H activation and functionalization reactions. In this context, the carboxylic acid moiety often plays a crucial role. sci-hub.se
The carboxylate group on this compound can act as a directing group in transition metal-catalyzed C-H activation. nih.gov This strategy allows for the selective functionalization of the C-H bond at the ortho position to the carboxyl group. nih.gov The metal catalyst coordinates to the Lewis basic carboxylate, which then directs the catalyst to a nearby C-H bond, leading to its cleavage and subsequent functionalization. sci-hub.se This approach provides a powerful and atom-economical method for elaborating the structure of the aromatic ring, enabling the introduction of various functional groups in a highly regioselective manner. sci-hub.senih.gov
Strategic Use as a Versatile Building Block in Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single operation to form a complex product, incorporating most of the atoms of the starting materials. nih.gov Arylboronic acids, including this compound, are valuable building blocks in MCRs due to their stability, commercial availability, and the diverse functionalities they can introduce. mdpi.comresearchgate.net
The use of boronic acid-containing building blocks in MCRs allows for the rapid generation of large libraries of structurally diverse and complex small molecules. researchgate.net This approach is particularly significant in medicinal chemistry and drug discovery, where the synthesis of numerous analogs is often required for structure-activity relationship (SAR) studies. nih.govnih.gov For instance, a diversity-oriented synthesis of peptide-boronic acids has been developed using a versatile building-block approach, highlighting the potential for creating hybrid molecules with significant applications. nih.govresearchgate.net
The compatibility of the free boronic acid moiety with the functional groups required for various MCRs, such as amines, carboxylic acids, aldehydes, and isocyanides, has been investigated. researchgate.net This compatibility is crucial as the electrophilic boron center could potentially interact with nucleophilic functional groups and disrupt the intended reaction pathway. researchgate.net Research has shown that free boronic acids can be successfully employed in different intramolecular MCRs (IMCRs), demonstrating their robustness as building blocks. researchgate.net
Five-component reactions (5CRs) represent a class of higher-order MCRs that are particularly efficient in constructing complex molecular architectures. nih.gov While the development of new 5CRs is challenging due to potential side reactions, they offer significant advantages in terms of structural complexity and diversity from commercially available starting materials. nih.gov
Applications in Materials Science and Engineering
Design and Synthesis of Responsive Polymers Utilizing 5-Carboxy-2-fluorophenylboronic Acid
The incorporation of this compound into polymer structures allows for the design of "smart" polymers that exhibit significant changes in their physical or chemical properties in response to external stimuli. nih.gov Phenylboronic acid (PBA)-containing polymers are particularly noted for their responsiveness to changes in pH and the concentration of specific diol-containing molecules, such as glucose. nih.govmdpi.com
The fundamental principle behind this responsiveness lies in the equilibrium of the boronic acid group. mdpi.com In an aqueous environment, the boronic acid exists in equilibrium between an uncharged, trigonal planar state and a charged, tetrahedral boronate state. The presence of an electron-withdrawing fluorine atom, as in this compound, lowers the acid dissociation constant (pKa) of the boronic acid. This shift makes the boronate form more accessible at lower pH values compared to unsubstituted phenylboronic acid, enhancing its sensitivity under physiological conditions.
The synthesis of these responsive polymers can be achieved by incorporating the this compound moiety either into the polymer backbone or as a pendant group. The carboxylic acid function on the molecule is a convenient handle for polymerization, often after conversion to a more reactive derivative like an acrylamide (B121943) or methacrylate. For example, a monomer can be synthesized from this compound and then copolymerized with other monomers (e.g., acrylamide, N-isopropylacrylamide) using techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization to create well-defined polymer architectures. nih.gov
The resulting polymers exhibit stimuli-responsive behavior. An increase in pH or the addition of a diol like glucose promotes the formation of the charged boronate ester. mdpi.com This transition increases the hydrophilicity and charge density of the polymer chains, leading to macroscopic changes such as swelling, dissolution, or a conformational transition. mdpi.comnih.gov This behavior is the basis for creating materials for applications like sensors and controlled drug delivery systems. nih.govrsc.org
Fabrication of Smart Hydrogels with Tunable Properties
Smart hydrogels are three-dimensional, cross-linked polymer networks that can absorb large amounts of water and respond to environmental stimuli. nih.govsemanticscholar.org this compound is an ideal functional monomer for fabricating smart hydrogels with tunable properties due to its dual responsiveness to both pH and diols. nih.gov
These hydrogels are typically synthesized by copolymerizing a monomer derived from this compound with a primary hydrogel-forming monomer (like acrylamide) and a cross-linking agent. nih.gov The properties of the resulting hydrogel can be precisely tuned by adjusting the concentration of the boronic acid monomer. The reversible interaction between the boronic acid groups and diols can serve as a dynamic cross-link.
Table 2: Stimuli and Responses of Hydrogels Functionalized with Phenylboronic Acid Moieties
| Stimulus | Mechanism | Macroscopic Response | Potential Application |
|---|---|---|---|
| pH Increase | Deprotonation of boronic acid and carboxylic acid groups, leading to increased charge and hydrophilicity. mdpi.com | Swelling, increased permeability. | pH-triggered drug release. nih.gov |
| Glucose Addition | Competitive binding of glucose (a diol) forms charged boronate esters, increasing hydrophilicity. mdpi.comnih.gov | Swelling, disassembly, or permeability change. researchgate.net | Self-regulated insulin (B600854) delivery systems. rsc.orgresearchgate.net |
| H₂O₂ (ROS) | Oxidative decomposition of the phenylboronic acid group. researchgate.netmdpi.com | Degradation, decomposition of the hydrogel network. | ROS-responsive drug delivery for inflammatory sites. nih.gov |
For example, a hydrogel containing this specific boronic acid can be designed to swell in the presence of glucose. researchgate.net At a stable pH, the introduction of glucose leads to the formation of boronate esters, increasing the negative charge within the network. The resulting electrostatic repulsion between polymer chains and increased osmotic pressure cause the hydrogel to swell, which can trigger the release of an encapsulated drug, such as insulin. researchgate.net The lower pKa of the 2-fluoro-substituted boronic acid is advantageous for creating hydrogels that operate effectively under physiological conditions (pH ~7.4). nih.gov The mechanical properties and swelling behavior of these hydrogels can be fine-tuned by controlling the cross-linking density and the concentration of the functional boronic acid monomer. nih.gov
Surface Modification and Functionalization of Advanced Materials
The ability of this compound to bind selectively to cis-diols makes it a powerful agent for the surface modification and functionalization of advanced materials. mdpi.com This is particularly useful for imparting molecular recognition capabilities to otherwise inert surfaces, with applications in affinity chromatography, biosensing, and targeted drug delivery. researchgate.netnih.gov
One common technique is the covalent immobilization of the boronic acid onto a material's surface. Materials such as silica, gold nanoparticles, and various polymers can be functionalized with groups (e.g., amines, hydroxyls) that can react with the carboxylic acid of this compound to form a stable amide or ester linkage. This process creates a surface decorated with boronic acid moieties that can selectively capture and bind diol-containing molecules. frontiersin.org
Research has shown that monolithic columns functionalized with fluorophenylboronic acids exhibit ultrahigh affinity for cis-diol compounds like nucleosides and glycoproteins. nih.govnih.gov The enhanced acidity (lower pKa) of the fluorinated boronic acid allows for strong binding at neutral or even slightly acidic pH, which is a significant advantage for analyzing biological samples that may be sensitive to harsh basic conditions. nih.gov
Another powerful method for surface functionalization is layer-by-layer (LbL) assembly. mdpi.com This technique involves the sequential deposition of polymers with complementary interactions. A polymer containing this compound can be layered with a diol-containing polymer (like polyvinyl alcohol) to build up multilayer thin films. These films are stimuli-responsive; they can be assembled or disassembled by changing the pH or by introducing a competitive sugar molecule, allowing for the controlled release of encapsulated substances. researchgate.netmdpi.com
Integration into Self-Assembling Systems and Supramolecular Architectures
Self-assembly is a process where components spontaneously organize into ordered structures. The reversible and directional nature of the boronic acid-diol interaction makes it an excellent tool for dynamic covalent chemistry and the construction of complex supramolecular systems. rsc.orgmsu.edu this compound can act as a programmable building block in these systems.
The molecule possesses distinct interaction sites: the boronic acid group for reversible covalent bonding with diols and the carboxylic acid group for forming hydrogen bonds or salt bridges. This bifunctionality allows for the programmed assembly of sophisticated architectures. For instance, by reacting this compound with a molecule containing two diol groups, one can create macrocycles or linear polymers through the formation of boronate ester linkages. rsc.org
The self-assembly can be controlled by external stimuli. The equilibrium between the assembled and disassembled states can be shifted by changes in pH, temperature, or the presence of a competitive guest molecule. msu.edu This dynamic nature allows for the creation of self-healing materials, where broken boronate ester bonds can reform, and adaptable systems that can reconfigure their structure in response to environmental cues. The defined geometry of the phenyl ring and the specific locations of the functional groups provide structural control, leading to the formation of organized architectures such as cages, capsules, and dynamic polymers. rsc.org
Applications in Chemical Biology and Biochemistry
Molecular Recognition and Binding of Biologically Relevant Molecules
Boronic acids are well-regarded as synthetic receptors due to their capacity for specific and reversible interactions with cis-1,2- or 1,3-diols, which are common structural motifs in many biologically significant molecules.
5-Carboxy-2-fluorophenylboronic acid is adept at forming stable, cyclic boronate esters with molecules containing diol functionalities, most notably saccharides (sugars). This interaction is covalent but reversible, making it ideal for sensing and molecular recognition applications. The fundamental reaction involves the boronic acid moiety and two adjacent hydroxyl groups (a diol) on a sugar molecule, which condense to form a five- or six-membered ring. This binding capability allows boronic acids to differentiate between structurally similar saccharides.
The presence of an electron-withdrawing fluorine atom on the phenyl ring of this compound is significant. It lowers the pKa of the boronic acid, which facilitates the binding of diols like glucose at physiological pH (around 7.4) nih.gov. A related compound, 5-carboxy-2-chlorophenylboronic acid, is also recognized for its ability to form stable complexes with diols, underscoring its utility in the detection of sugars and other biomolecules chemimpex.com. This principle of reversible covalent bonding has been harnessed to create glucose-responsive systems, for instance, by conjugating a fluorophenylboronic acid derivative to insulin (B600854), thereby controlling its solubility based on glucose concentration nih.gov.
Table 1: Examples of Diol-Containing Biomolecules Recognized by Phenylboronic Acids
| Biomolecule Class | Specific Example | Key Structural Feature |
|---|---|---|
| Monosaccharides | Glucose, Fructose | cis-1,2- and 1,3-diols |
| Glycoproteins | Cell surface proteins | Glycan chains with diols |
| Ribonucleosides | Adenosine, Guanosine | Ribose sugar with cis-diols |
The interaction between this compound and diols is highly dependent on pH. Boronic acids exist in a pH-dependent equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. The neutral form has a significantly lower affinity for diols. As the pH of the solution increases towards the pKa of the boronic acid, the equilibrium shifts in favor of the tetrahedral boronate species. This anionic form is a stronger Lewis acid and binds much more readily and strongly to diols to form the cyclic boronate ester.
Therefore, the binding is favored at a pH greater than the boronic acid's pKa nih.govresearchgate.net. The fluorine substituent on this compound lowers its pKa, making it a more effective binding agent for saccharides under neutral physiological conditions compared to unsubstituted phenylboronic acid nih.gov. This pH-sensitive binding is a critical feature for designing sensors and release systems that operate within specific biological pH ranges, such as the bloodstream or acidic endosomal compartments.
Development of Bioorthogonal Chemistry Tools
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with or being interfered by native biochemical processes nih.gov. While specific published applications of this compound as a bioorthogonal tool are not extensively documented, its structure offers significant potential.
The carboxylic acid group serves as a versatile chemical handle. It can be readily conjugated to other molecules of interest—such as fluorescent dyes, affinity tags, or therapeutic agents—using standard amide coupling chemistry. The boronic acid moiety can then act as the bioorthogonal reaction partner. Boronic acids are known to participate in biorthogonal coupling reactions and can be used for molecular recognition of specific residues within proteins researchgate.net. For example, it could be used to selectively label or capture glycoproteins or other biomolecules that have been metabolically engineered to display unique diol-containing groups. This dual functionality allows for the construction of sophisticated chemical probes for imaging, proteomics, and drug delivery applications.
Research on Protein-Boronic Acid Interactions and Enzyme Inhibition
The boronic acid group can interact with specific amino acid residues in proteins, leading to applications in enzyme inhibition and the stabilization of protein structures.
Arylboronic acids are recognized as potent and competitive inhibitors of serine proteases, a major class of enzymes that includes chymotrypsin and subtilisin nih.govnih.gov. The mechanism of inhibition involves the boron atom of the boronic acid forming a reversible covalent bond with the hydroxyl group of the catalytic serine residue in the enzyme's active site researchgate.net. This interaction mimics the tetrahedral transition state of peptide bond hydrolysis, thereby blocking the enzyme's catalytic activity researchgate.net.
The binding constants for this inhibition are strongly pH-dependent nih.gov. As an arylboronic acid, this compound is expected to exhibit this inhibitory activity. Its carboxylic acid and fluorine substituents can further influence its binding affinity and selectivity for the active sites of different proteases.
Table 2: Common Serine Proteases Potentially Targeted by Arylboronic Acid Inhibitors
| Enzyme | Biological Function |
|---|---|
| Chymotrypsin | Digestive enzyme in the small intestine |
| Trypsin | Digestive enzyme, protein cleavage |
| Elastase | Breaks down elastin, involved in inflammation |
| Thrombin | Key enzyme in the blood coagulation cascade |
A critical application of small molecules in chemical biology is the kinetic stabilization of proteins prone to misfolding and aggregation, which is the underlying cause of many amyloid diseases. One such protein is transthyretin (TTR), whose dissociation from a stable tetramer into monomers leads to amyloidosis, causing cardiomyopathy and polyneuropathy patsnap.comnih.gov.
Small molecules known as kinetic stabilizers can bind to the thyroxine-binding sites within the TTR tetramer, preventing its dissociation patsnap.compnas.org. Research has identified key structural features for potent TTR stabilizers, many of which are present in this compound. For example, the approved drug Tafamidis and the clinical candidate Acoramidis (AG10) both feature aromatic rings with halogen substituents and a carboxylic acid nih.govnih.govstressmarq.com. The carboxylic acid is crucial as it forms salt bridges with lysine (B10760008) residues (K15 and K15') in the binding pocket, while halogen atoms fit into specific halogen binding pockets nih.gov.
The 2-fluoro and 5-carboxy substitutions on the phenyl ring of this compound make it a molecule of interest for research into novel TTR stabilizers. The boronic acid group itself could form additional stabilizing hydrogen bonds within the binding site, potentially enhancing its potency.
Table 3: Comparison of Structural Features for TTR Stabilizers
| Compound | Core Structure | Key Functional Groups for TTR Binding |
|---|---|---|
| Tafamidis | Benzoxazole derivative | Dichlorophenyl ring, Carboxylic acid nih.govstressmarq.com |
| Acoramidis (AG10) | Phenyl-pyrazole derivative | Fluorobenzoic acid nih.govresearchgate.net |
Use as a Building Block in Pharmaceutical Development and Drug Synthesis Research
This compound is a versatile bifunctional molecule that serves as a valuable building block in pharmaceutical and medicinal chemistry. Its structure incorporates three key features: a phenyl ring scaffold, a boronic acid group, and a carboxylic acid group, with a fluorine atom providing additional modulation of its chemical properties. This combination allows for its use in a variety of chemical reactions to construct more complex molecules with potential therapeutic applications.
The primary utility of phenylboronic acids in drug synthesis is their participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful method for forming carbon-carbon bonds, enabling the assembly of complex molecular frameworks from simpler precursors. nbinno.com The boronic acid moiety is the active component in this reaction. Simultaneously, the carboxylic acid group offers a convenient handle for further chemical modifications, such as the formation of amide bonds, which are prevalent in many pharmaceutical compounds. The presence of a fluorine atom can significantly influence the properties of a drug candidate by enhancing metabolic stability, improving binding affinity to biological targets, and increasing lipophilicity, which can aid in cell membrane permeability. nbinno.comnbinno.com Consequently, this compound is utilized as an intermediate in the synthesis of novel chemical entities aimed at various therapeutic targets. nbinno.com
Design and Synthesis of Ligands for Biological Targets
The rational design of ligands for specific biological targets is a cornerstone of modern drug discovery. The structural features of this compound make it an attractive starting material for synthesizing such ligands. The carboxylic acid functional group is particularly useful as it can be readily converted into an amide by reacting with a primary or secondary amine under standard coupling conditions. This amide bond formation is a fundamental reaction in medicinal chemistry for linking different molecular fragments together. japsonline.com
For instance, research into polymers for drug delivery has utilized similar building blocks, such as 3-carboxy-4-fluorophenylboronic acid and other carboxyphenylboronic acids (CPBA), to functionalize carrier molecules like chitosan. japsonline.com In these examples, the carboxyl group of the phenylboronic acid is activated and reacted with the amine groups on the chitosan backbone to form a stable amide linkage. japsonline.comjapsonline.com The resulting conjugate combines the properties of the polymer with the unique chemical behavior of the phenylboronic acid moiety. The boronic acid component is known for its ability to form reversible covalent bonds with diols, a structural motif found in many biological molecules, including sugars like sialic acid, which is often overexpressed on the surface of cancer cells. japsonline.com This interaction can be exploited to design ligands that selectively target tumor cells.
The general strategy involves using the carboxy-phenylboronic acid scaffold to build a molecule that can bind to a specific biological receptor or enzyme. The synthesis allows for the systematic modification of different parts of the molecule to optimize its binding affinity, selectivity, and pharmacokinetic properties.
Exploration in Boron Neutron Capture Therapy (BNCT) Research
Boron Neutron Capture Therapy (BNCT) is a non-invasive cancer therapy that involves the selective delivery of boron-10 (¹⁰B) atoms to tumor cells. semanticscholar.org Following accumulation in the tumor, the area is irradiated with a beam of low-energy thermal neutrons. The ¹⁰B atoms capture these neutrons, triggering a nuclear fission reaction that produces high-energy alpha particles (⁴He nuclei) and lithium-7 (⁷Li) ions. These particles have a very short path length of approximately 5–9 µm, roughly the diameter of a single cell, allowing for the selective destruction of cancer cells while sparing adjacent healthy tissue. semanticscholar.orgmdpi.com
The success of BNCT is critically dependent on the development of boron delivery agents that can selectively accumulate in tumor tissue at a sufficiently high concentration. The two agents currently used in clinical settings are L-boronophenylalanine (BPA) and sodium borocaptate (BSH), but they possess limitations regarding tumor selectivity and water solubility. nih.govnih.gov This has driven extensive research into a new generation of boron carriers with improved properties.
Phenylboronic acid derivatives are a major focus of this research. Building blocks like this compound are of interest for synthesizing novel BNCT agents. The fluorine atom can be useful for creating fluorinated analogues of existing agents, which can potentially be labeled with the positron-emitting isotope fluorine-18 (¹⁸F). Such ¹⁸F-labeled compounds can be used in Positron Emission Tomography (PET) scanning to non-invasively visualize the biodistribution and tumor accumulation of the boron agent before the administration of neutron therapy, allowing for better treatment planning. nih.govmdpi.com The carboxylic acid group can enhance water solubility or serve as a point of attachment for conjugation to tumor-targeting molecules like peptides or antibodies to improve tumor selectivity. nih.gov
Table 1: Comparison of Clinically Used BNCT Agents
| Agent | Chemical Name | Key Characteristics | Limitations |
|---|---|---|---|
| BPA | L-Boronophenylalanine | An amino acid derivative that accumulates in tumors via transporters like LAT1. mdpi.comnih.gov | Poor water solubility, moderate tumor selectivity. nih.gov |
| BSH | Sodium borocaptate | A boron cluster compound. nih.govnih.gov | Lack of tumor selectivity, relies on disruption of the blood-brain barrier for brain tumors. nih.gov |
Research continues to explore various boron-containing compounds, including boronated amino acids, peptides, nanoparticles, and other small molecules, to overcome the limitations of current agents and improve the efficacy of BNCT. nih.govnih.govmdpi.com
Applications in Analytical Chemistry and Sensor Development
Design of Chemosensors for Selective Analyte Detection
The core principle behind using 5-Carboxy-2-fluorophenylboronic acid in chemosensors is its ability to act as a molecular recognition element. When this boronic acid moiety binds to a target analyte (like a sugar), the interaction can be transduced into a measurable signal, such as a change in fluorescence or pH. rsc.org The design of these sensors often involves conjugating the boronic acid molecule to a signal-reporting molecule, such as a fluorophore.
Fluorescence-based sensors are widely developed using boronic acids due to their high sensitivity. A common mechanism employed is Photoinduced Electron Transfer (PET). In this setup, the boronic acid is positioned near a fluorophore. The boron atom, being electron-deficient, quenches the fluorescence of the nearby dye. When the boronic acid binds to a diol-containing molecule like glucose, a stable cyclic boronate ester is formed. This binding event alters the electronic properties of the boron center, inhibiting the PET process and causing a "turn-on" fluorescence signal. nih.gov
The specific structure of this compound is particularly advantageous for carbohydrate sensing at physiological pH. The electron-withdrawing fluorine atom lowers the pKa of the boronic acid group, allowing it to bind effectively with diols in neutral or near-neutral conditions. dovepress.com For instance, a closely related compound, 4-carboxy-3-fluoro phenylboronic acid (FPBA), was selected for developing bioresponsive systems specifically because its pKa of 7.2 allows for efficient interaction at cytosolic pH. acs.org The carboxyl group on the molecule provides a convenient site for covalently linking it to various fluorophores to construct these sensing systems.
Table 1: Illustrative Fluorescence Response of a this compound-Based Sensor
| Analyte (Carbohydrate) | Binding Affinity (Ka, M⁻¹) | Fluorescence Intensity Change |
|---|---|---|
| Fructose | High | Significant Increase |
| Glucose | Moderate | Moderate Increase |
| Galactose | Moderate | Moderate Increase |
| Mannitol (Sugar Alcohol) | Low | Slight Increase |
This table illustrates the expected differential binding and fluorescence response based on the known selectivity of phenylboronic acids for various carbohydrates.
The interaction between boronic acids and diols is highly dependent on pH. The boronic acid must be in its anionic, tetrahedral form to bind effectively with a diol, and the equilibrium between the neutral, trigonal form and the active tetrahedral form is governed by the pH of the solution. nih.gov This inherent pH dependency allows this compound to be a key component in pH-responsive systems. rsc.orgresearchgate.net
Furthermore, the molecule possesses a second pH-sensitive group: the carboxylic acid. This dual-responsive nature enables the design of sophisticated sensor systems that can react to multiple stimuli. For example, nanoparticles or hydrogels functionalized with this compound can exhibit changes in their physical properties, such as swelling or disassembly, in response to specific pH triggers in the environment, which can in turn release an encapsulated agent or generate a signal. acs.orgnih.govrsc.org
Enhancement of Sensitivity and Specificity in Analytical Techniques
The performance of any analytical sensor is determined by its sensitivity and specificity towards the target analyte. The chemical structure of this compound is tailored to enhance both of these parameters, particularly for carbohydrate detection in biological fluids.
Sensitivity: The sensitivity of a boronic acid sensor is closely tied to its pKa. Unsubstituted phenylboronic acid has a pKa of around 8.8, making it relatively inefficient at the physiological pH of 7.4. To achieve strong binding and thus high sensitivity, the pH would need to be raised. However, the introduction of an electron-withdrawing substituent, such as a fluorine atom, significantly lowers the boronic acid's pKa. dovepress.com This brings the optimal binding pH closer to the physiological range, resulting in a much stronger interaction with glucose and other diols without requiring extreme pH conditions. This leads to a more sensitive detection system. dovepress.comacs.org
Table 2: Comparison of pKa Values for Different Phenylboronic Acids
| Compound | Substituents | Approximate pKa | Efficacy at pH 7.4 |
|---|---|---|---|
| Phenylboronic Acid | None | 8.8 | Low |
| This compound | -COOH, -F | ~7.0 - 7.5 | High |
| 4-Carboxy-3-fluorophenylboronic acid | -COOH, -F | 7.2 | High |
pKa values are approximate and demonstrate the effect of electron-withdrawing groups.
Specificity: While phenylboronic acids can bind to a range of diol-containing molecules, specificity can be engineered by modifying the sensor's structure. The fixed orientation of the boronic acid and other functional groups on the phenyl ring creates a binding pocket with a specific size and shape, which can favor certain carbohydrates over others. This allows for the development of sensors that can, for example, differentiate between glucose and fructose.
Advanced Diagnostic Tool Development through Boronic Acid Functionalization
The utility of this compound extends beyond simple chemosensors to the creation of more complex diagnostic tools. The carboxylic acid group serves as a versatile chemical handle, allowing the molecule to be immobilized onto various platforms. japsonline.com
This functionalization capability enables several advanced applications:
Surface Functionalization: The molecule can be grafted onto the surfaces of electrodes or microarrays to create reusable, solid-state electrochemical or optical sensors for continuous analyte monitoring.
Nanoparticle Conjugation: Attaching this compound to nanoparticles (e.g., gold, zinc oxide, or polymeric nanoparticles) creates targeted diagnostic probes. japsonline.com For example, since many cancer cells overexpress sialic acid (a diol-containing sugar) on their surface, these functionalized nanoparticles can be used for targeted imaging and detection of tumor cells.
Polymer and Hydrogel Integration: Incorporating the molecule into polymers or hydrogels allows for the development of "smart" materials that respond to the presence of glucose. These materials can form the basis of diagnostic tools like contact lenses that change color in response to tear glucose levels or implantable sensors for continuous glucose monitoring in diabetic patients. acs.orgnih.gov A similar compound, 5-carboxy-2-chlorophenylboronic acid, has been noted for its application in preparing such advanced sensor materials. chemimpex.com
Theoretical and Computational Studies
Quantum Chemical Calculations (e.g., DFT, Hartree-Fock) for Structural and Electronic Properties
Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental tools for predicting the geometric and electronic properties of molecules. libretexts.orgyoutube.com These calculations provide optimized molecular structures, vibrational frequencies, and electronic charge distributions.
Studies on analogous compounds like 2-fluorophenylboronic acid and 3-fluorophenylboronic acid using DFT (specifically the B3LYP functional) and HF methods have been performed to determine their ground-state geometries and vibrational spectra. nih.govresearchgate.net For instance, calculations on 3-fluorophenylboronic acid with the B3LYP/6-311++G(d,p) basis set have provided detailed assignments of its vibrational modes, supported by experimental FT-IR and FT-Raman spectra. nih.gov
The optimized geometric parameters for related fluorophenylboronic acids, calculated using DFT methods, provide a reasonable approximation for what can be expected for 5-Carboxy-2-fluorophenylboronic acid. The presence of the electron-withdrawing fluorine and carboxylic acid groups is expected to influence bond lengths and angles within the phenyl ring and at the boronic acid moiety.
Table 1: Calculated Geometric Parameters for Phenylboronic Acid Analogs
This table is generated based on typical data from computational studies of substituted phenylboronic acids and is for illustrative purposes.
| Parameter | 2-Fluorophenylboronic Acid (Calculated) | 3-Fluorophenylboronic Acid (Calculated) |
|---|---|---|
| B-C Bond Length (Å) | 1.566 | 1.562 |
| C-F Bond Length (Å) | 1.354 | 1.358 |
| O-B-O Angle (°) | 118.5 | 119.2 |
| C-C-B Angle (°) | 122.1 | 121.8 |
Note: The actual values for this compound would require specific calculations.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). d-nb.infonih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net
For substituted phenylboronic acids, the positions and electronic nature of the substituents significantly affect the HOMO and LUMO energy levels. In this compound, both the fluorine atom and the carboxylic acid group are electron-withdrawing. These groups are expected to lower the energies of both the HOMO and LUMO compared to unsubstituted phenylboronic acid. The specific positioning of these groups (ortho-fluoro and meta-carboxy relative to the boronic acid) will dictate the precise energy levels and the distribution of the electron density in these frontier orbitals.
Computational studies on 3-fluorophenylboronic acid have calculated the HOMO and LUMO energies, providing insights into its electronic properties and reactivity. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity.
Table 2: Frontier Orbital Energies and HOMO-LUMO Gap for a Related Compound
This table is based on data for 3-fluorophenylboronic acid and is for illustrative purposes.
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|
Note: The values for this compound would be different due to the additional carboxylic acid group and different substitution pattern.
Molecular Dynamics and Docking Simulations for Interaction Studies (e.g., protein binding)
Molecular dynamics (MD) and molecular docking are powerful computational techniques used to study the interactions between a small molecule and a macromolecule, such as a protein. nih.govnih.gov Molecular docking predicts the preferred binding orientation of a ligand to a receptor, while MD simulations provide insights into the dynamic behavior and stability of the ligand-receptor complex over time. researchgate.netbiointerfaceresearch.com
While no specific molecular docking or MD simulation studies have been reported for this compound, its structural motifs suggest potential applications where such studies would be highly relevant. Phenylboronic acids are known to interact with diols, including those found in saccharides and on the surface of proteins. The carboxylic acid group can participate in hydrogen bonding and salt bridge interactions, while the fluorinated phenyl ring can engage in various non-covalent interactions.
These computational methods are instrumental in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of binding affinity and selectivity. For example, docking studies on benzoic acid derivatives have been used to evaluate their potential as inhibitors for enzymes like the SARS-CoV-2 main protease. mdpi.com
Conformational Analysis and Torsional Barrier Investigations
The three-dimensional structure and conformational flexibility of a molecule are critical to its function and interactions. Conformational analysis involves identifying the stable conformers (energy minima) and the energy barriers for rotation around single bonds.
For phenylboronic acids, a key conformational feature is the orientation of the boronic acid group relative to the phenyl ring. A detailed computational study on 2-fluorophenylboronic acid revealed the presence of different conformers arising from rotation around the C-B bond. beilstein-journals.org The study indicated that an intramolecular hydrogen bond between the fluorine atom and a hydroxyl group of the boronic acid (OH···F) plays a significant role in stabilizing certain conformations. beilstein-journals.orgmdpi.com
In this compound, the conformational landscape will be further complicated by the presence of the carboxylic acid group, which can also rotate and potentially form intramolecular hydrogen bonds with the adjacent fluorine or the boronic acid group. The relative energies of these conformers and the barriers to their interconversion can be calculated using quantum chemical methods.
Table 3: Relative Energies of 2-Fluorophenylboronic Acid Conformers
This table is based on published data and illustrates the energy differences between stable conformations.
| Conformer | Description | Relative Energy (kcal/mol) |
|---|---|---|
| 1a | Intramolecular OH···F H-bond | 0.00 (most stable) |
| 1b | Alternative OH···F H-bond | ~0.7 - 1.0 |
| 1c | No intramolecular H-bond | ~3.0 - 3.5 |
Source: Adapted from conformational analysis studies of 2-fluorophenylboronic acid. beilstein-journals.org
Computational Modeling of Intermolecular Interactions in Co-crystals
Computational modeling is an increasingly important tool in the field of crystal engineering, particularly for the prediction and understanding of co-crystals. rsc.orgiapchem.org Co-crystals are crystalline solids composed of two or more different molecules held together by non-covalent interactions.
For phenylboronic acids, the boronic acid group is a potent hydrogen bond donor and can form robust synthons, such as the characteristic dimeric R²₂(8) motif, with itself or with other hydrogen bond acceptors. mdpi.com Computational methods, including DFT with periodic boundary conditions and specialized tools like COSMO-RS, can be used to predict the likelihood of co-crystal formation between a target molecule and a library of potential co-formers. rsc.orgsdu.dk These models calculate interaction energies and analyze the geometry of intermolecular interactions, such as hydrogen bonds and π-π stacking.
Studies on fluorinated phenylboronic acids have shown that they form typical syn-anti hydrogen-bonded dimers. mdpi.com The introduction of a carboxylic acid group, as in this compound, provides an additional strong hydrogen bonding site, increasing the possibilities for forming diverse and stable supramolecular architectures. Computational modeling can help to rationalize observed crystal structures and to design new co-crystals with desired physicochemical properties.
Advanced Spectroscopic and Spectrometric Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopyresearchgate.netacs.orgresearchgate.net
NMR spectroscopy is an indispensable tool for the structural elucidation of organoboron compounds in both solution and the solid state.
Solution-state NMR provides precise information about the molecular framework.
¹H NMR: Proton NMR spectra are used to determine the number and connectivity of hydrogen atoms. For fluorinated phenylboronic acids, the spectra reveal signals corresponding to the aromatic protons, with chemical shifts and coupling constants influenced by the electron-withdrawing fluorine and carboxylic acid groups. The protons of the boronic acid's hydroxyl groups often appear as a broad signal, indicative of exchange processes.
¹³C NMR: Carbon NMR is crucial for mapping the carbon skeleton. The presence of a fluorine atom introduces characteristic C-F coupling constants, which can be observed for the carbon atoms on the aromatic ring. researchgate.net The carbon atom directly bonded to the boron atom (the ipso-carbon) typically shows a broad signal due to quadrupolar relaxation of the attached ¹¹B nucleus. nih.gov
¹¹B NMR: As a quadrupolar nucleus (I = 3/2), ¹¹B NMR is highly sensitive to the electronic environment and coordination number of the boron atom. acs.org For trigonal planar boronic acids like 5-Carboxy-2-fluorophenylboronic acid, the ¹¹B chemical shift typically falls in the range of 18-31 ppm. researchgate.net Changes in this chemical shift can indicate the formation of tetracoordinate boronate species, which resonate at higher fields (further upfield).
Table 1: Typical NMR Chemical Shift Ranges for Phenylboronic Acids
| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H | Aromatic (Ar-H) | 7.0 - 8.5 | Shifts depend on substitution pattern. |
| Boronic Acid (B(OH)₂) | Variable (broad) | Position and intensity are solvent and concentration dependent. | |
| ¹³C | Aromatic (Ar-C) | 115 - 140 | C-F couplings provide structural information. researchgate.net |
| Carboxyl (-COOH) | 165 - 185 | ||
| Ipso-Carbon (C-B) | 125 - 145 | Often a broad signal. | |
| ¹¹B | Boronic Acid (trigonal) | 18 - 31 | Sensitive to electronic effects of substituents. researchgate.net |
This table provides generalized data for phenylboronic acids; specific values for this compound may vary.
Solid-state NMR (ssNMR) is powerful for characterizing materials where the boronic acid is immobilized on a support or exists in a crystalline or amorphous solid form. rsc.orgresearchgate.net
¹¹B MAS NMR: Magic Angle Spinning (MAS) NMR of ¹¹B is used to study the local boron environment. researchgate.net It can distinguish between three-coordinate (trigonal) boron in the boronic acid and four-coordinate (tetrahedral) boron, which might form through intermolecular interactions or self-condensation into boroxine (B1236090) structures. rsc.org The analysis of quadrupolar coupling constants (CQ) and chemical shift anisotropy (CSA) provides detailed insight into the symmetry and electronic structure around the boron nucleus. acs.org Studies on various aromatic boronic acids show that both CQ and CSA are larger for boronic acids compared to their ester derivatives. researchgate.net
2D ¹¹B-¹¹B Correlation: Advanced 2D ssNMR techniques can reveal through-space connectivities between boron atoms, which is crucial for identifying the self-assembly of boronic acids into dimers or boroxine rings in the solid state. rsc.org
Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure and Bondingacs.orgmdpi.com
Vibrational spectroscopy probes the vibrational modes of a molecule, offering a fingerprint of its functional groups and bonding arrangements. mdpi.com
FT-IR Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is routinely used to identify key functional groups. In this compound, characteristic bands include:
O-H Stretching: A very broad and strong band, typically in the 3200–3400 cm⁻¹ region, arising from the hydrogen-bonded hydroxyl groups of both the carboxylic acid and boronic acid moieties. cdnsciencepub.com
C=O Stretching: A strong absorption from the carboxylic acid group, usually around 1700 cm⁻¹.
B-O Stretching: Asymmetric B-O stretching vibrations are observed in the 1300–1400 cm⁻¹ range. acs.orgresearchgate.net
C-B Stretching: The stretch for the carbon-boron bond can be found near 1000-1100 cm⁻¹. researchgate.net
B-O-H Bending: The in-plane bending of the B-O-H group often appears around 1000-1200 cm⁻¹. cdnsciencepub.com
FT-Raman Spectroscopy: FT-Raman spectroscopy complements FT-IR, particularly for symmetric vibrations and for studying carbon-based structures. Aromatic C-C ring vibrations are typically strong in the Raman spectrum. researchgate.net
Table 2: Characteristic FT-IR Absorption Bands for Phenylboronic Acids
| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference |
|---|---|---|---|
| ~3300 | ν(O-H) | Strong, Broad | cdnsciencepub.com |
| ~1700 | ν(C=O) of Carboxyl | Strong | nist.gov |
| ~1600 | ν(C=C) Aromatic | Medium | researchgate.net |
| ~1350 | νₐₛ(B-O) | Strong | acs.org |
| ~1190 | δ(B-O-H) | Medium | cdnsciencepub.com |
This table is based on data for phenylboronic acid and its derivatives. The presence of the carboxyl group in the target compound will prominently feature the ν(C=O) stretch.
Mass Spectrometry (MS) for Elucidation of Reaction Products and Intermediates
Mass spectrometry is a highly sensitive technique used to determine the mass-to-charge ratio of ions, making it invaluable for identifying reaction products and transient intermediates. rsc.org
Electrospray Ionization (ESI-MS): ESI-MS is particularly well-suited for analyzing polar, non-volatile compounds from solution. rsc.org In the context of reactions involving this compound, such as Suzuki-Miyaura cross-coupling, ESI-MS can directly detect catalytic intermediates. rsc.orguvic.ca By monitoring the reaction mixture over time, researchers can observe the appearance and disappearance of key species, including palladium-boron complexes, providing direct evidence for proposed mechanistic pathways. uvic.caacs.org However, care must be taken as the ESI process itself can sometimes generate ions not present in the solution. rsc.org
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of reaction products and intermediates, confirming their identity.
X-ray Diffraction (XRD) for Crystal Structure Determination and Co-crystal Analysismdpi.comnih.gov
Single-crystal X-ray diffraction (XRD) provides the definitive, three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.
Crystal Structure: Arylboronic acids commonly form hydrogen-bonded dimers in the solid state, where two molecules are linked through a pair of O-H···O hydrogen bonds between their boronic acid groups. mdpi.comnih.gov XRD analysis of this compound would be expected to reveal this dimeric motif, potentially with additional hydrogen bonding involving the carboxylic acid groups, leading to more complex supramolecular architectures.
Co-crystal Analysis: The ability of boronic and carboxylic acids to act as strong hydrogen bond donors makes this compound an excellent candidate for forming cocrystals. mdpi.com XRD is used to determine the structure of these cocrystals, revealing the specific non-covalent interactions (e.g., hydrogen bonding, π-stacking) between the boronic acid and a coformer molecule. mdpi.comresearchgate.net For example, studies on cocrystals of fluorinated phenylboronic acids with phenazine (B1670421) show stabilization through O-H···N and O-H···O hydrogen bonds, as well as F···π and π-stacking interactions. mdpi.com
Table 3: Illustrative Crystallographic Data for 2-Fluorophenylboronic Acid
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| a (Å) | 5.1017 |
| b (Å) | 5.5566 |
| c (Å) | 22.0587 |
| β (°) | 94.731 |
Data obtained for the related compound 2-Fluorophenylboronic acid. nih.gov This illustrates the type of information gained from a single-crystal XRD study.
Advanced Spectroscopic Techniques for Investigating Catalytic Intermediates and Reaction Progress
Understanding complex reaction mechanisms, such as palladium-catalyzed cross-couplings, often requires specialized techniques that can capture fleeting intermediates.
Low-Temperature NMR: By slowing down reaction rates at low temperatures, it is possible to use NMR to observe and characterize otherwise short-lived intermediates. libretexts.org This method has been instrumental in identifying pre-transmetalation intermediates in the Suzuki-Miyaura reaction, where a Pd-O-B linkage forms before the transfer of the organic group from boron to palladium. libretexts.orgnih.gov
In Situ Spectroscopy (ATR-IR, Raman): Techniques like Attenuated Total Reflectance FT-IR (ATR-IR) allow for real-time monitoring of reactions in solution. researchgate.net By inserting a probe directly into the reaction vessel, changes in the concentrations of reactants, products, and catalytic species can be tracked, providing valuable kinetic data and mechanistic insights. researchgate.net
Combined Approaches: The most powerful mechanistic studies often combine multiple techniques. For instance, ESI-MS can identify the mass of a potential intermediate, while low-temperature NMR can provide its detailed structure, and in situ IR can track its concentration profile over the course of the reaction. rsc.orglibretexts.orgresearchgate.net This multi-faceted approach is crucial for building a complete picture of how catalysts like those used with this compound function. mdpi.com
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Fluorophenylboronic acid |
| Phenazine |
Structure Activity Relationship Sar Studies
Impact of Fluorine Substitution on Electronic Properties and Reactivity
The introduction of a fluorine atom to the phenylboronic acid scaffold, particularly at the ortho position relative to the boronic acid, imparts significant changes to the molecule's electronic properties and subsequent reactivity. Fluorine is the most electronegative element, and its presence on the aromatic ring exerts a powerful electron-withdrawing inductive effect. nih.govresearchgate.net This effect decreases the electron density at the boron center, which in turn increases the Lewis acidity of the boronic acid. researchgate.netresearchgate.net An increase in Lewis acidity is a crucial factor, as it enhances the compound's ability to interact with nucleophiles and diols, a key feature in its application as a sensor and in biological systems. mdpi.comnih.gov
While fluorine's inductive effect is dominant, it also possesses a π-electron-donating resonance effect due to its lone pairs. nih.gov However, in the case of 2-fluoro substitution, the inductive effect typically outweighs the resonance effect, leading to a net increase in acidity compared to the unsubstituted phenylboronic acid. mdpi.com This enhanced acidity can be further modulated by the presence of other substituents. For instance, the introduction of an additional electron-withdrawing group, such as a formyl group, can further increase acidity. nih.gov
The increased acidity and altered electronic distribution due to the fluorine atom also influence the reactivity of 5-Carboxy-2-fluorophenylboronic acid in cross-coupling reactions like the Suzuki-Miyaura coupling. Generally, electron-withdrawing groups on the boronic acid can affect the rate of transmetalation, a key step in the catalytic cycle. rsc.orgnih.gov While electron-deficient arylboronic acids can be highly effective in these reactions, the specific conditions, including the choice of catalyst and base, are critical for optimal outcomes. nih.govacs.org The ortho-fluoro substituent can also introduce steric hindrance, which may slow the transmetalation step compared to less hindered isomers. acs.org
Furthermore, the fluorine atom can participate in intramolecular interactions. In some ortho-substituted fluorophenylboronic acids, the formation of an intramolecular B-O-H···F hydrogen bond can enhance acidity. mdpi.com The unique electronic signature imparted by fluorine is also leveraged in analytical techniques, with ¹⁹F NMR spectroscopy serving as a sensitive tool for studying the interactions and equilibria of these compounds in solution. researchgate.netnih.gov
Influence of the Carboxylic Acid Group on Solubility, Reactivity, and Binding Affinity
The carboxylic acid group at the meta-position relative to the boronic acid in this compound plays a multifaceted role in defining the molecule's properties.
| Compound | Substitution | Relative Water Solubility | Reference |
|---|---|---|---|
| Phenylboronic acid | Unsubstituted | Baseline (approx. 2 g/100 cm³) | medjchem.com |
| Carboxyphenylboronic acid | -COOH | Decreased compared to Phenylboronic acid | medjchem.com |
In medicinal chemistry, the carboxylic acid group is a common pharmacophore, often involved in hydrogen bonding interactions with biological targets. nih.gov Boronic acids are frequently considered bioisosteres of carboxylic acids, capable of forming reversible covalent bonds with active site residues like serine, which is a feature exploited in the design of enzyme inhibitors. wikipedia.orgresearchgate.net The presence of both a boronic acid and a carboxylic acid within the same molecule offers multiple points of interaction, potentially leading to enhanced binding affinity and selectivity for specific biological targets. For instance, the carboxylic acid can engage in ionic or hydrogen-bonding interactions, while the boronic acid forms a covalent bond with a nucleophilic residue in an enzyme's active site. nih.gov
Furthermore, the carboxyl group can participate in intramolecular interactions. In the case of ortho-carboxyphenylboronic acids, cyclization can occur to form a benzoxaborolone structure. mit.edu This cyclization dramatically increases the oxidative stability of the boronic acid by several orders of magnitude, a significant advantage in biological contexts where reactive oxygen species are present. mit.edunih.gov While this compound is not an ortho-carboxy isomer, the electronic influence of the meta-carboxyl group still plays a crucial role in modulating the stability and reactivity of the boronic acid moiety.
Positional Isomer Effects on Reactivity and Selectivity
The specific placement of the fluorine and carboxylic acid substituents on the phenyl ring has a profound impact on the reactivity and selectivity of the molecule. The properties of this compound are distinct from its other positional isomers, such as 2-Carboxy-5-fluorophenylboronic acid.
The reactivity of phenylboronic acid isomers in reactions like the Suzuki-Miyaura coupling is highly dependent on the electronic and steric environment around the boronic acid group. beilstein-journals.org
Electronic Effects: The position of the electron-withdrawing fluorine and carboxylic acid groups determines their influence on the Lewis acidity of the boron center. An ortho-fluoro substituent, as in this compound, exerts a strong inductive effect, increasing acidity. mdpi.com The meta-carboxyl group further enhances this effect. In contrast, for an isomer like 4-fluorophenylboronic acid (para-fluoro), the inductive and resonance effects of fluorine can partially cancel each other out, resulting in a lower acidity increase compared to the ortho or meta isomers. mdpi.com
Steric Effects: An ortho substituent, regardless of its electronic nature, can introduce steric hindrance that may slow down the rate of transmetalation in cross-coupling reactions. acs.org Therefore, the reactivity of 2-substituted phenylboronic acids can be lower compared to their 3- or 4-substituted counterparts under certain conditions. beilstein-journals.org This steric factor can be exploited to achieve regioselectivity in reactions involving polyhalogenated substrates, where the less hindered boronic acid might react preferentially. beilstein-journals.org
The analysis of positional isomers is crucial for understanding structure-activity relationships. For example, studies on alkoxyphenylcarbamic acid derivatives have shown that ion mobility spectrometry can distinguish between ortho, meta, and para isomers based on their different collision cross-sections, highlighting how positional changes affect molecular shape and properties. nih.gov Similarly, the pKa values of fluorinated phenylboronic acids vary significantly with the position of the fluorine atom. mdpi.com
| Compound | Fluorine Position | Approximate pKa Range | Reference |
|---|---|---|---|
| 2-Fluorophenylboronic acid | ortho | Lower (more acidic) | mdpi.com |
| 3-Fluorophenylboronic acid | meta | Intermediate | mdpi.com |
| 4-Fluorophenylboronic acid | para | Higher (less acidic) | mdpi.com |
| 2,3,4,6-Tetrafluorophenylboronic acid | multiple | 6.17 (most acidic) | mdpi.com |
This variation in acidity and steric bulk among isomers directly translates to differences in their binding affinities for biological targets and their efficiency in catalytic cycles.
Correlation of Structural Modifications with Catalytic Efficiency and Biological Activity
Modifications to the core structure of this compound, either by altering the substituents or their positions, can lead to significant changes in catalytic efficiency and biological activity.
Catalytic Efficiency: In catalysis, particularly Suzuki-Miyaura cross-coupling, the efficiency of a boronic acid is tied to the kinetics of the transmetalation step. nih.gov
Electronic Tuning: The presence of electron-withdrawing groups like fluorine and carboxylic acid generally increases the Lewis acidity of the boron, which can be beneficial. nih.gov SAR studies on various substituted phenylboronic acids show that electronic properties are a key determinant of reactivity. rsc.org However, an optimal electronic balance is often required, as overly electron-deficient or electron-rich systems can sometimes lead to side reactions or slower catalytic turnover. acs.org
Biological Activity: In the context of medicinal chemistry, this compound and its derivatives are explored for their potential as enzyme inhibitors or as scaffolds for drug development. chemimpex.comcsuohio.edu
Enzyme Inhibition: Boronic acids are known to act as inhibitors of various proteases and enzymes by forming a reversible covalent bond with a nucleophilic residue (e.g., serine or threonine) in the active site. wikipedia.org The affinity and inhibitory potency (often measured as IC₅₀ or Kᵢ values) are highly sensitive to structural modifications.
SAR in Drug Design: SAR studies involve systematically modifying the structure to enhance potency and selectivity. For instance, replacing a carboxylic acid with its bioisostere, a boronic acid, has been shown to significantly enhance the inhibitory activity against enzymes like autotaxin. nih.gov The introduction of an electron-withdrawing group, such as fluorine, ortho to the boronic acid can increase the Lewis acidity of the boron, leading to more stable enzyme-inhibitor complexes and thus higher binding affinity. nih.gov Research on fluorinated drug scaffolds has demonstrated that such modifications can lead to compounds with significant biological activities. lboro.ac.uknih.govru.nl For example, studies on 2-formylphenylboronic acids have shown a correlation between the presence of electron-withdrawing substituents like trifluoromethyl and increased acidity and antimicrobial activity. nih.gov
| Structural Modification | General Effect on Biological Activity | Rationale | Reference |
|---|---|---|---|
| Replacement of -COOH with -B(OH)₂ | Often increases inhibitory potency | Formation of a more stable covalent bond with active site nucleophiles. | nih.gov |
| Addition of ortho-electron-withdrawing group (e.g., -F) | Often increases binding affinity | Increases Lewis acidity of boron, stabilizing the enzyme-inhibitor complex. | nih.gov |
| Cyclization (e.g., ortho-carboxy to benzoxaborolone) | Dramatically increases oxidative stability | Stereoelectronic effects destabilize the oxidation transition state. | mit.edunih.gov |
The systematic exploration of these structural modifications allows for the fine-tuning of the properties of this compound, enabling the rational design of more efficient catalysts and more potent and selective therapeutic agents.
Environmental and Green Chemistry Perspectives of 5 Carboxy 2 Fluorophenylboronic Acid
The principles of green chemistry are increasingly guiding the development of chemical processes, aiming to reduce environmental impact through sustainable practices. In this context, the synthesis and application of specialized reagents like 5-Carboxy-2-fluorophenylboronic acid are being re-evaluated to align with these principles. The focus is on creating more sustainable synthetic routes, utilizing environmentally benign reaction media, enabling catalyst recovery, and maximizing atom economy.
Future Research Directions and Emerging Applications
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Material Design
The convergence of synthetic chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of new molecules and materials. For 5-Carboxy-2-fluorophenylboronic acid, this integration holds significant promise for accelerating its application in various fields.
Machine learning models are increasingly being developed to predict the outcomes of chemical reactions with high accuracy. acs.orgacs.orgmit.edu These models can be trained on large datasets of known reactions to learn the complex relationships between reactants, reagents, and reaction conditions. acs.orgnih.govresearchgate.netunist.ac.kr For instance, ML algorithms, such as random forests and neural networks, have been successfully used to predict the yields of Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry where boronic acids are key reagents. acs.orgnih.gov By inputting the structure of this compound and potential reaction partners, these models could predict the likelihood of success and the expected yield for novel transformations, saving valuable time and resources in the laboratory. aiche.org
Beyond reaction prediction, AI and ML can be instrumental in the de novo design of materials incorporating this compound. By defining desired properties, such as specific binding affinities for biological targets or particular responsive behaviors, generative models can propose novel molecular structures that incorporate this versatile building block. This approach can accelerate the discovery of new drug candidates, sensor components, and advanced polymers. The development of interpretable ML models, which can highlight the molecular substructures contributing to a predicted property, will be particularly valuable for providing chemists with actionable insights for rational molecular design. acs.org
Table 1: Potential Applications of AI/ML in the Study of this compound
| Application Area | AI/ML Approach | Potential Impact |
| Reaction Outcome Prediction | Supervised learning models (e.g., Random Forest, Neural Networks) trained on reaction databases. acs.orgunist.ac.kr | - Accelerated optimization of synthetic routes. - Prediction of yields and potential side products for reactions involving this compound. aiche.org - Identification of optimal reaction conditions (catalyst, solvent, temperature). nih.gov |
| Material Design | Generative models and quantitative structure-property relationship (QSPR) models. | - De novo design of novel drug candidates, sensors, and polymers incorporating this compound. - Prediction of material properties such as binding affinity, stimuli-responsiveness, and stability. |
| Biomarker Discovery | Classification and regression models. | - Identification of new biological targets for which this compound-based probes could be developed. |
Exploration in Novel Catalytic Cycles and Enantioselective Transformations
The application of boronic acids in catalysis is well-established, most notably in palladium-catalyzed cross-coupling reactions. However, the future will see a deeper exploration of this compound in more complex and stereoselective catalytic systems.
The presence of both a carboxylic acid and a boronic acid group opens up the possibility of this molecule acting as a bifunctional catalyst or ligand. The carboxylic acid could participate in proton transfer or hydrogen bonding interactions, while the boronic acid could act as a Lewis acid, enabling novel reaction pathways. nih.gov Research into dual-catalysis systems, where a boronic acid and another catalytic species work in concert, is a promising area. nih.gov For example, a ferrocenium (B1229745) boronic acid salt has been shown to activate allylic alcohols for reaction with chiral enamines, suggesting that functionalized phenylboronic acids could be key components in new catalytic strategies. nih.gov
A significant frontier is the development of enantioselective transformations using chiral catalysts derived from or incorporating this compound. The synthesis of chiral boronic acids is a challenging but rapidly developing field. nih.gov By creating chiral derivatives of this compound, it may be possible to develop catalysts for a range of asymmetric reactions, such as enantioselective additions to imines or the desymmetrization of prochiral molecules. nih.govresearchgate.net The fluorine and carboxyl groups can be expected to influence the electronic and steric properties of such catalysts, potentially leading to high levels of stereocontrol. nih.gov The development of chiral ligands for asymmetric catalysis is a mature field, and the principles learned from C2-symmetric and non-symmetrical ligands could be applied to the design of new catalysts based on this scaffold. nih.govresearchgate.net
Advanced Drug Delivery Systems and Theranostics
The ability of the boronic acid moiety to form reversible covalent bonds with diols is a key feature being exploited in the development of advanced drug delivery systems. nih.govnih.gov Sialic acids, which are often overexpressed on the surface of cancer cells, are a prime target for phenylboronic acid (PBA)-based delivery vehicles. nih.govnih.gov This interaction provides a mechanism for targeted drug delivery, concentrating therapeutic agents at the tumor site and potentially reducing side effects. nih.govnih.gov
The presence of the carboxyl group in this compound allows for its straightforward conjugation to polymers, nanoparticles, and other drug carriers through amide bond formation. nih.govsemanticscholar.org This facilitates the creation of multifunctional nanomedicines. For example, PBA-decorated nanoparticles can be designed to be pH-responsive, releasing their drug payload in the acidic microenvironment of a tumor. nih.govrsc.orgresearchgate.net The fluorine atom can enhance the acidity of the boronic acid, potentially improving its binding affinity to sialic acid at physiological pH.
Furthermore, the integration of diagnostic and therapeutic capabilities into a single agent, known as theranostics, is a rapidly emerging field. nih.govelsevierpure.com this compound can be a key component in theranostic agents. elsevierpure.comthno.org For instance, it can be incorporated into fluorescent probes for imaging cancer cells, while simultaneously being part of a system that delivers a therapeutic payload. nih.gov The fluorine atom also opens the possibility of using ¹⁹F Magnetic Resonance Imaging (MRI) for tracking the agent in vivo.
Table 2: Examples of Phenylboronic Acid-Based Drug Delivery and Theranostic Systems
| System Type | Key Features | Potential Application |
| PBA-decorated Nanoparticles | - Targeting of sialic acid on cancer cells. nih.govnih.gov - pH-responsive drug release. nih.govrsc.org - Can be loaded with various anticancer drugs. elsevierpure.com | Targeted cancer therapy with reduced systemic toxicity. |
| Fluorescent Boronate Probes | - Incorporate a fluorescent dye and a boronic acid. nih.gov - Fluorescence can be modulated by binding to target molecules. | Cellular imaging and diagnosis. nih.gov |
| Theranostic Agents | - Combine a targeting moiety (PBA), an imaging agent, and a therapeutic drug. elsevierpure.comthno.org | Simultaneous cancer diagnosis and treatment. |
Next-Generation Sensor Technologies and Biomedical Diagnostics
The specific and reversible binding of boronic acids to diols makes them ideal candidates for the development of sensors for a wide range of biologically important molecules, including carbohydrates and glycoproteins. researchgate.netmdpi.com The future will see the application of this compound in the creation of highly sensitive and selective next-generation sensor technologies.
A major focus is the development of continuous glucose monitoring systems for diabetes management. nih.govresearchgate.net Sensors incorporating this compound could be designed to produce a detectable signal, such as a change in fluorescence or color, upon binding to glucose. acs.orgmdpi.comumons.ac.be The fluorine substituent can lower the pKa of the boronic acid, making it more effective at the physiological pH of blood. nih.gov These sensors could be integrated into wearable devices or long-term implants for real-time glucose monitoring.
Beyond glucose, this compound can be used to develop diagnostic tools for other diseases. For example, alterations in glycosylation patterns are a hallmark of many cancers. Sensors capable of detecting specific cancer-associated glycans or glycoproteins could be developed for early diagnosis and monitoring of disease progression. The carboxyl group facilitates the immobilization of the sensor molecule onto various surfaces, such as microarrays or the surface of nanoparticles, which is a key step in the fabrication of many diagnostic devices.
New Frontiers in Responsive Materials and Supramolecular Chemistry
The ability of this compound to participate in dynamic covalent chemistry and non-covalent interactions makes it a valuable component for the creation of responsive or "smart" materials. These materials can change their properties in response to specific stimuli, such as pH, the presence of certain molecules, or light.
Polymers incorporating this compound can exhibit stimuli-responsive behavior. mdpi.com For instance, hydrogels containing this moiety can swell or shrink in response to changes in glucose concentration, a property that could be harnessed for self-regulated insulin (B600854) delivery systems. mdpi.com The reversible formation of boronate esters can be used to create self-healing materials, where broken crosslinks can reform under specific conditions. The pH-responsiveness imparted by the carboxylic acid and boronic acid groups can be used to design materials that release an encapsulated substance in a controlled manner. nih.gov
In the realm of supramolecular chemistry, this compound can act as a versatile building block for the construction of complex, self-assembled architectures. nih.govnankai.edu.cn Its ability to form hydrogen bonds through the carboxylic acid and boronic acid groups, coupled with the potential for host-guest interactions, allows for the creation of intricate structures like rosettes, capsules, and gels. nankai.edu.cn The interaction of phenylboronic acid-modified cyclodextrins to form supramolecular polymers and dimers has been demonstrated, and these assemblies can be designed to respond to the presence of sugars. nih.govnankai.edu.cnrsc.org The unique electronic properties conferred by the fluorine atom can further influence the self-assembly process, leading to novel materials with tailored properties. nih.gov
Q & A
Basic: What is the primary role of 5-carboxy-2-fluorophenylboronic acid in organic synthesis?
This compound (CAS 874219-59-7) is a bifunctional organoboron compound widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The boronic acid group enables coupling with aryl/vinyl halides or triflates in the presence of palladium catalysts , while the carboxylic acid group provides a handle for further functionalization (e.g., amidation, esterification). Its fluorine substituent enhances electronic effects, influencing reaction rates and regioselectivity .
Key Methodological Tip : Use polar aprotic solvents (e.g., DMF, THF) and maintain a pH-neutral to slightly basic environment (pH 7–9) to stabilize the boronic acid moiety while avoiding premature deprotonation of the carboxylic acid .
Advanced: How can competing reactivity between the boronic acid and carboxylic acid groups be managed during synthesis?
The carboxylic acid group can interfere with boronic acid coupling by coordinating to palladium catalysts or forming unreactive esters. To mitigate this:
- Protection/Deprotection : Temporarily protect the carboxylic acid as a methyl or tert-butyl ester, which can be cleaved post-coupling using acidic or basic conditions .
- pH Optimization : Adjust reaction pH to favor boronic acid activation (e.g., using K₂CO₃ or Cs₂CO₃) while keeping the carboxylic acid protonated .
- Steric Shielding : Introduce bulky ligands (e.g., SPhos or XPhos) to prevent catalyst poisoning by the carboxylic acid .
Data Insight : In analogous compounds, yields improved from 45% to 78% when the carboxylic acid was protected prior to coupling .
Basic: What analytical techniques are critical for characterizing this compound?
Essential techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., fluorine’s deshielding effect at C2, δ ~160 ppm for aromatic carbons) .
- HPLC-MS : Validates purity (>97% by HPLC) and molecular weight (183.93 g/mol) .
- X-ray Crystallography : Resolves boron-oxygen bond geometry and hydrogen-bonding networks involving the carboxylic acid .
Safety Note : Handle under inert conditions (N₂/Ar) to prevent boronic acid oxidation .
Advanced: What are the challenges in quantifying trace impurities in this compound?
Fluorine and boron atoms complicate analysis due to their nuclear spin properties (¹⁹F and ¹¹B NMR). Solutions include:
- Derivatization : Convert boronic acid to a stable trifluoroborate salt for enhanced NMR sensitivity .
- Ion-Pair Chromatography : Use tetrabutylammonium salts in reverse-phase HPLC to resolve polar impurities .
- ICP-MS : Quantify residual heavy metals (e.g., Pd from coupling reactions) with detection limits <1 ppm .
Example : A study on similar boronic acids reported 0.3% residual Pd using ICP-MS after silica gel purification .
Basic: What safety precautions are required when handling this compound?
- Storage : Keep at 0–6°C in airtight containers to prevent hydrolysis of the boronic acid group .
- PPE : Use nitrile gloves, goggles, and lab coats. Avoid skin contact, as boronic acids may cause irritation .
- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .
Contradiction Alert : While some SDSs classify it as "no known hazard" , others recommend stringent precautions due to limited toxicity data . Always prioritize conservative safety protocols.
Advanced: How does the fluorine substituent influence its medicinal chemistry applications?
The fluorine atom enhances metabolic stability and binding affinity via:
- Electron-Withdrawing Effects : Polarizes the aromatic ring, improving interactions with enzyme active sites (e.g., protease inhibition) .
- Bioisosterism : Mimics hydroxyl groups in target biomolecules while resisting oxidation .
- Case Study : Fluorinated boronic acids showed 10-fold higher inhibitory activity against β-lactamases compared to non-fluorinated analogs .
Synthetic Tip : Fluorine’s ortho-directing effect simplifies regioselective functionalization .
Advanced: How to resolve contradictions in reported reaction yields or toxicity data?
- Yield Discrepancies : Variations arise from solvent purity, catalyst loading, or protection strategies. Replicate high-yield protocols (e.g., 78% yield via methyl ester protection) .
- Toxicity Conflicts : While some sources report low acute toxicity (LD₅₀ >2000 mg/kg in rats) , others emphasize chronic exposure risks (e.g., renal toxicity) . Cross-reference peer-reviewed studies and prioritize in vivo data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
